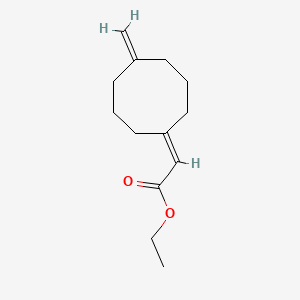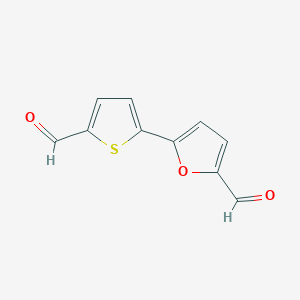
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, each substituted with a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde typically involves the formylation of thiophene and furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene and furan rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, while the thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins . These interactions may modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid
- 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde
- 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
Uniqueness
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, each substituted with a formyl group. This dual substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds and advanced materials .
Propiedades
Número CAS |
326925-40-0 |
|---|---|
Fórmula molecular |
C10H6O3S |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
5-(5-formylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6O3S/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
Clave InChI |
QQUQAOBCOSFXIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=CC=C(S2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


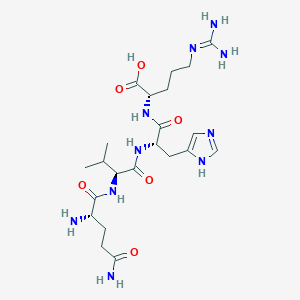

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
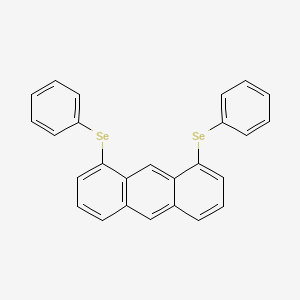
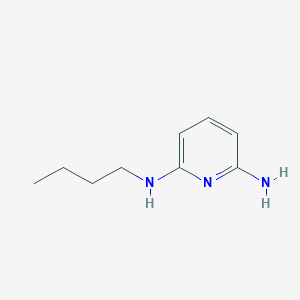
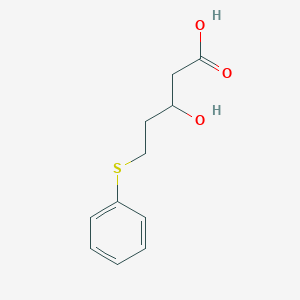
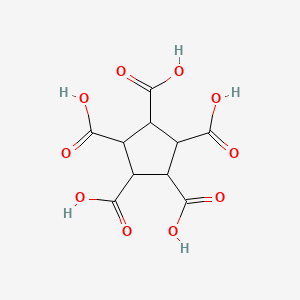
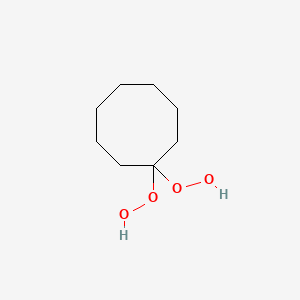

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
